Cas no 2138342-01-3 (Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl)-)

Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl)-

-

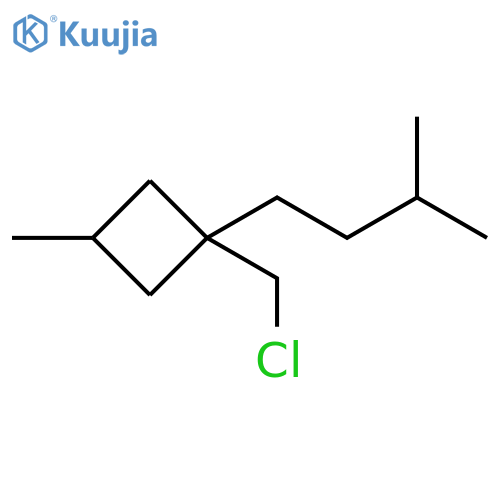

- インチ: 1S/C11H21Cl/c1-9(2)4-5-11(8-12)6-10(3)7-11/h9-10H,4-8H2,1-3H3

- ほほえんだ: C1(CCl)(CCC(C)C)CC(C)C1

Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-678522-2.5g |

1-(chloromethyl)-3-methyl-1-(3-methylbutyl)cyclobutane |

2138342-01-3 | 95.0% | 2.5g |

$2771.0 | 2025-03-12 | |

| Enamine | EN300-678522-0.1g |

1-(chloromethyl)-3-methyl-1-(3-methylbutyl)cyclobutane |

2138342-01-3 | 95.0% | 0.1g |

$1244.0 | 2025-03-12 | |

| Enamine | EN300-678522-0.05g |

1-(chloromethyl)-3-methyl-1-(3-methylbutyl)cyclobutane |

2138342-01-3 | 95.0% | 0.05g |

$1188.0 | 2025-03-12 | |

| Enamine | EN300-678522-0.25g |

1-(chloromethyl)-3-methyl-1-(3-methylbutyl)cyclobutane |

2138342-01-3 | 95.0% | 0.25g |

$1300.0 | 2025-03-12 | |

| Enamine | EN300-678522-5.0g |

1-(chloromethyl)-3-methyl-1-(3-methylbutyl)cyclobutane |

2138342-01-3 | 95.0% | 5.0g |

$4102.0 | 2025-03-12 | |

| Enamine | EN300-678522-1.0g |

1-(chloromethyl)-3-methyl-1-(3-methylbutyl)cyclobutane |

2138342-01-3 | 95.0% | 1.0g |

$1414.0 | 2025-03-12 | |

| Enamine | EN300-678522-0.5g |

1-(chloromethyl)-3-methyl-1-(3-methylbutyl)cyclobutane |

2138342-01-3 | 95.0% | 0.5g |

$1357.0 | 2025-03-12 | |

| Enamine | EN300-678522-10.0g |

1-(chloromethyl)-3-methyl-1-(3-methylbutyl)cyclobutane |

2138342-01-3 | 95.0% | 10.0g |

$6082.0 | 2025-03-12 |

Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl)- 関連文献

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl)-に関する追加情報

Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl)

The compound Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl), with the CAS number 2138342-01-3, is a specialized organic compound that has garnered attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a cyclobutane ring with substituents that introduce both chloromethyl and 3-methylbutyl groups. The combination of these groups imparts distinctive chemical properties, making it a subject of interest for researchers exploring novel materials and chemical reactions.

Recent studies have highlighted the potential of Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl) in the development of advanced polymers and specialty chemicals. The cyclobutane ring, a four-membered hydrocarbon ring, is known for its strain energy, which can influence the reactivity and stability of the molecule. The presence of the chloromethyl group introduces electrophilic character, while the 3-methylbutyl group adds steric bulk and hydrophobicity. These features make the compound versatile in various chemical transformations.

One of the most promising applications of this compound lies in its use as an intermediate in organic synthesis. Researchers have demonstrated that Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl) can serve as a precursor for generating strained ring systems, which are valuable in drug discovery and agrochemical development. The strain within the cyclobutane ring facilitates certain types of cycloaddition reactions, enabling the creation of complex molecular architectures with high precision.

In addition to its synthetic applications, this compound has shown potential in materials science. Its unique combination of electronic and steric properties makes it a candidate for use in advanced materials such as high-performance polymers and optoelectronic devices. Recent experiments have explored its role in polymerization reactions, where it can act as a building block for creating materials with tailored mechanical and thermal properties.

The synthesis of Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl) involves a multi-step process that typically begins with the preparation of cyclobutane derivatives. Advanced techniques such as ring-opening metathesis polymerization (ROMP) and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These methods not only ensure the quality of the final product but also contribute to the scalability of the synthesis process.

From an environmental perspective, researchers are increasingly focusing on sustainable methods for synthesizing compounds like Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl). Green chemistry principles are being integrated into reaction designs to minimize waste and reduce energy consumption. For instance, catalytic processes that utilize renewable feedstocks or biodegradable solvents are being explored to enhance the eco-friendliness of this compound's production.

In terms of safety considerations, while Cyclobutane derivatives are generally considered stable under normal conditions, their handling requires adherence to standard laboratory protocols. Proper ventilation and personal protective equipment (PPE) should be used during synthesis and manipulation to ensure worker safety.

Looking ahead, the continued exploration of Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl) is expected to unlock new applications across diverse industries. Its role as a versatile building block in organic synthesis positions it as a key player in advancing both academic research and industrial innovation.

2138342-01-3 (Cyclobutane, 1-(chloromethyl)-3-methyl-1-(3-methylbutyl)-) 関連製品

- 2229418-06-6(methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate)

- 2229151-92-0(4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol)

- 2229008-68-6(tert-butyl 4-(5-amino-4,4-difluoropentyl)piperazine-1-carboxylate)

- 959290-86-9(2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)

- 2229517-42-2(1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine)

- 1796928-46-5(3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid)

- 1059071-86-1(5-(Chloromethyl)-2,3-dimethylpyridine)

- 1806801-58-0(2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine)

- 953899-02-0(N-(piperidin-4-yl)cyclobutanecarboxamide)

- 1008482-12-9(5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one)